

# Revolutionizing Phosphoproteomics: Applications of O-Phospho-D-Tyrosine

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## Compound of Interest

Compound Name: *O-phospho-D-tyrosine*

Cat. No.: B613082

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## Introduction

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, from signal transduction to cell cycle control. The study of the phosphoproteome provides critical insights into cellular function and disease states, making it a cornerstone of modern biological research and drug development. Tyrosine phosphorylation, although less abundant than serine and threonine phosphorylation, plays a pivotal role in regulating key signaling pathways implicated in cancer and other diseases.

Traditional phosphoproteomics workflows face challenges in achieving accurate and reproducible quantification, developing highly specific reagents, and accurately measuring enzyme activity. **O-Phospho-D-tyrosine**, a synthetic chiral analog of the natural O-phospho-L-tyrosine, offers unique advantages in overcoming these hurdles. Its resistance to enzymatic degradation by cellular proteases and some phosphatases makes it an invaluable tool for a range of applications within phosphoproteomics.

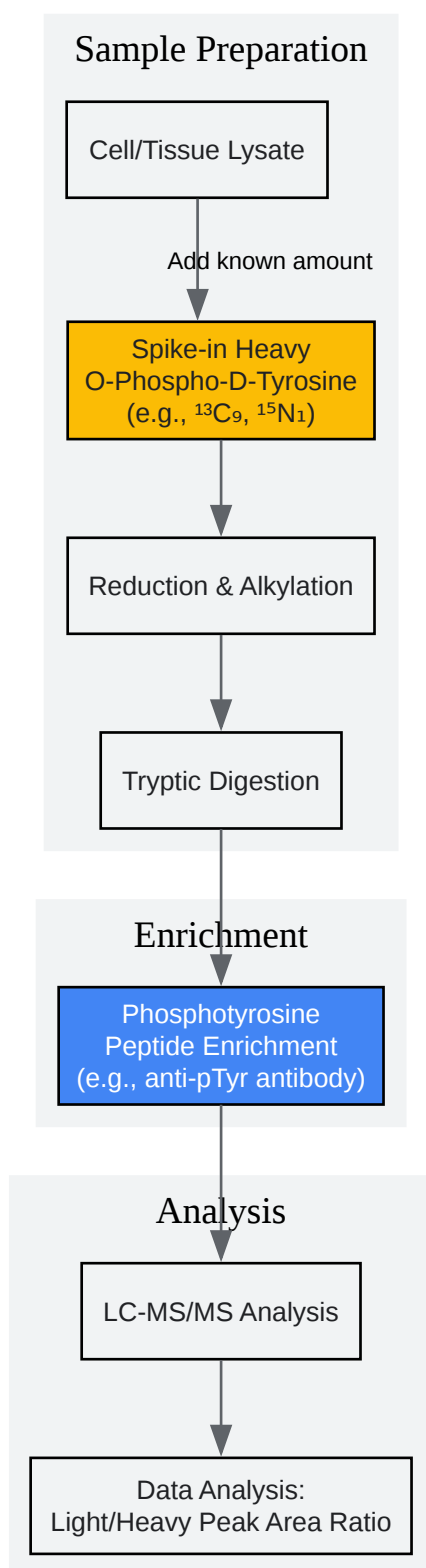
This application note details the use of **O-phospho-D-tyrosine** in three key areas: as a robust internal standard for quantitative mass spectrometry, as a stable substrate for protein tyrosine phosphatase assays, and as a novel immunogen for the production of highly specific anti-phosphotyrosine antibodies.

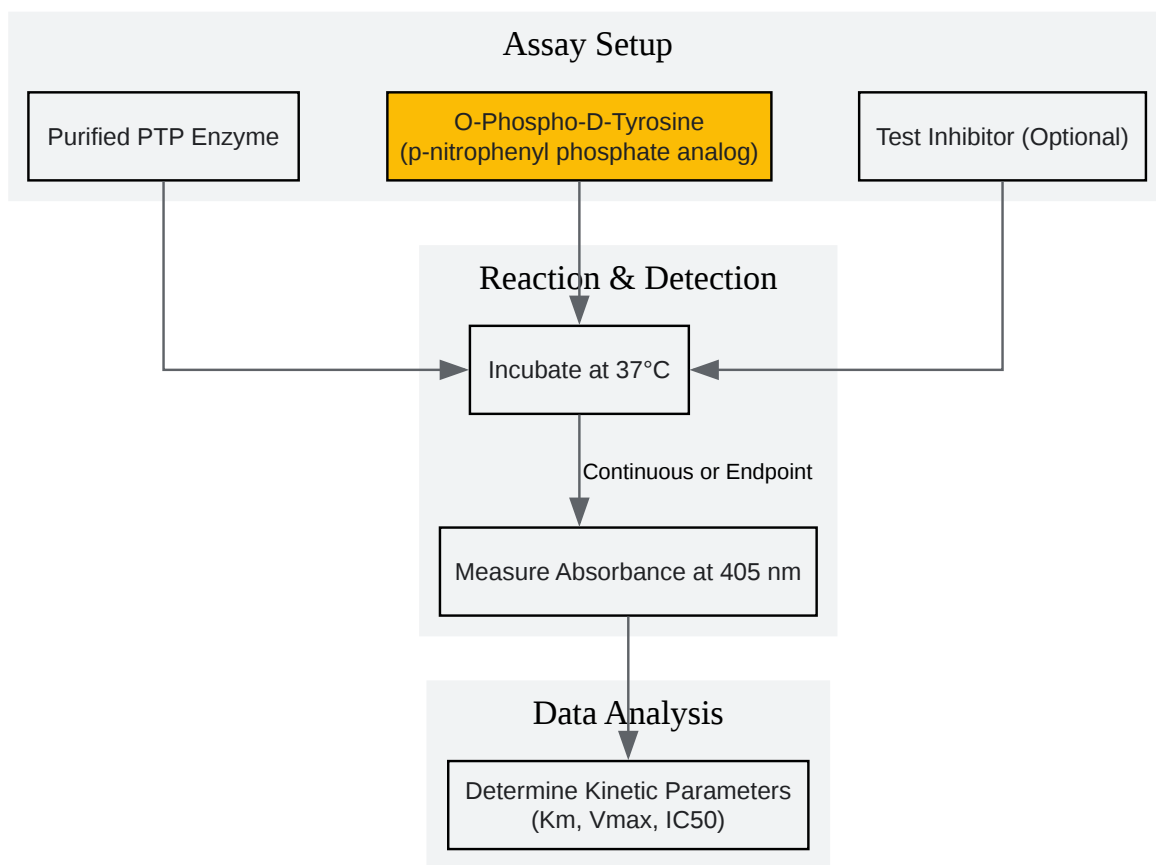
## Application 1: O-Phospho-D-Tyrosine as a Heavy-Labeled Internal Standard for Quantitative Phosphoproteomics

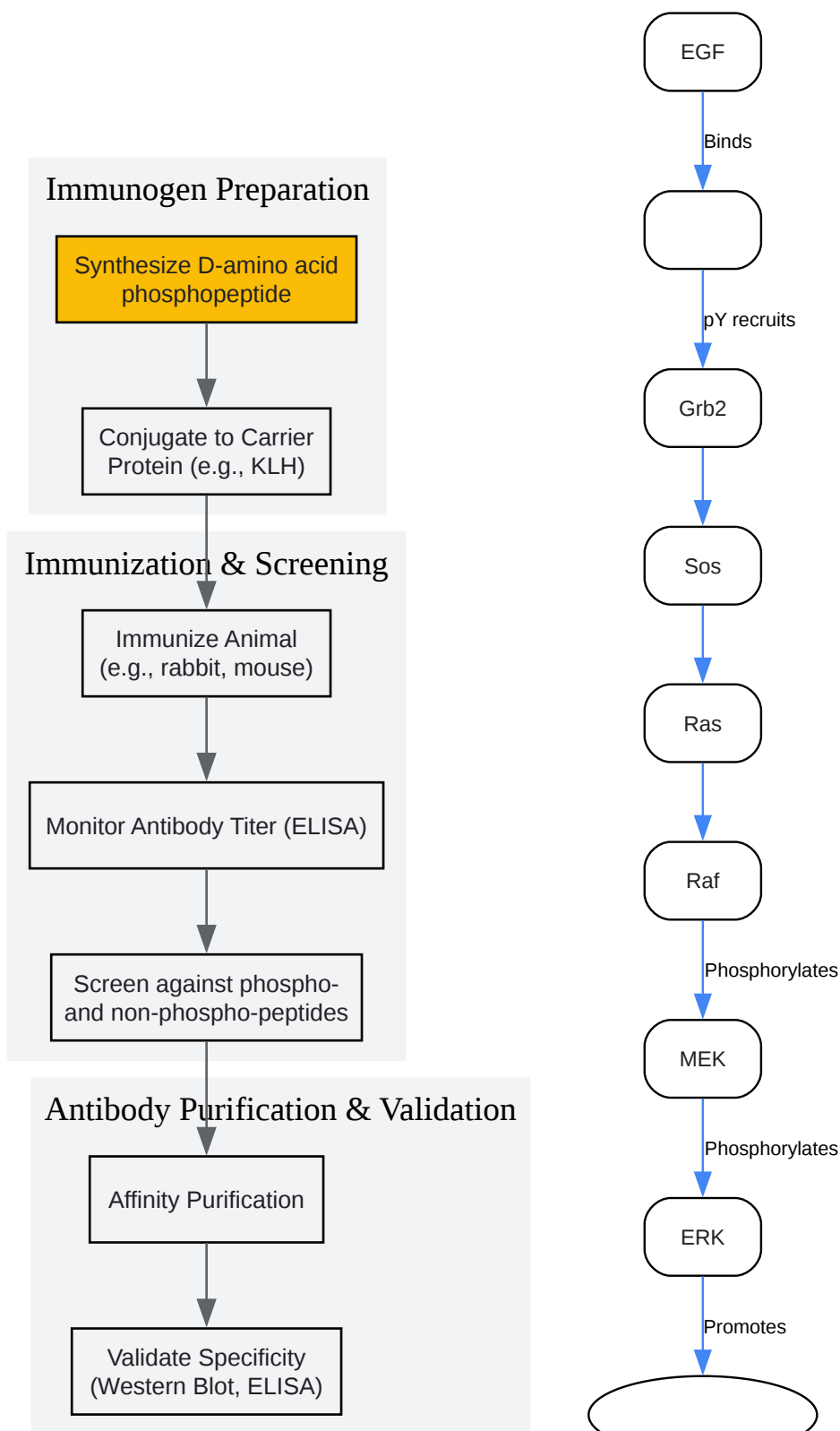
Accurate quantification of changes in protein phosphorylation is crucial for understanding cellular signaling dynamics. Stable isotope labeling in combination with mass spectrometry (MS) has become the gold standard for quantitative proteomics. The use of a heavy-isotope-labeled internal standard that is chemically identical to the analyte allows for precise quantification by correcting for variations in sample preparation, enrichment, and MS analysis.

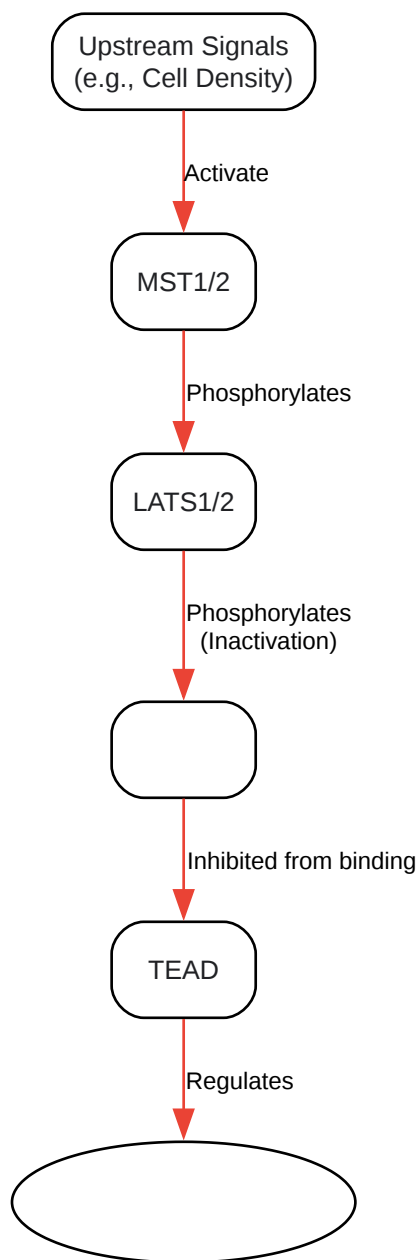
**O-Phospho-D-tyrosine**, when synthesized with stable isotopes (e.g.,  $^{13}\text{C}$ ,  $^{15}\text{N}$ ), serves as an ideal internal standard for phosphotyrosine analysis. Its D-amino acid configuration renders it resistant to proteases, ensuring its stability throughout the sample preparation workflow.

### Experimental Workflow: Quantitative Phosphoproteomics using a Heavy-Labeled O-Phospho-D-Tyrosine Standard









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